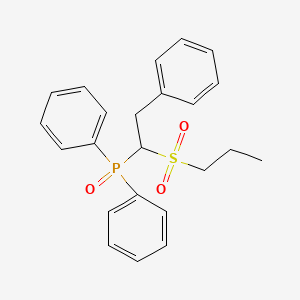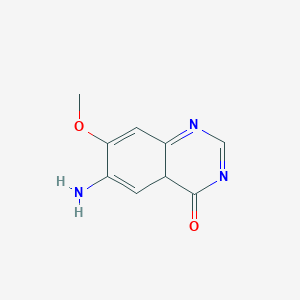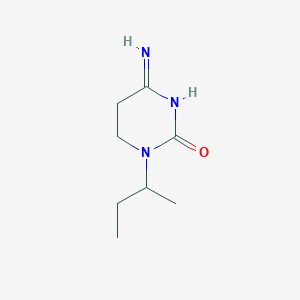
4-Amino-1-(butan-2-yl)-1,2,5,6-tetrahydropyrimidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-1-(butan-2-yl)-1,2,5,6-tetrahydropyrimidin-2-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a tetrahydropyrimidinone core with an amino group and a butan-2-yl substituent, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-(butan-2-yl)-1,2,5,6-tetrahydropyrimidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of butan-2-amine with a suitable carbonyl compound, followed by cyclization in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 4-Amino-1-(butan-2-yl)-1,2,5,6-tetrahydropyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Various electrophiles such as alkyl halides or acyl chlorides; reactions may require the presence of a base like triethylamine.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with diverse functional groups, expanding the utility of the original compound in different applications .
Aplicaciones Científicas De Investigación
4-Amino-1-(butan-2-yl)-1,2,5,6-tetrahydropyrimidin-2-one has been explored for its potential in several scientific research areas:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, enabling the development of new materials and catalysts.
Biology: Its derivatives have shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Research has indicated potential therapeutic applications, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism by which 4-Amino-1-(butan-2-yl)-1,2,5,6-tetrahydropyrimidin-2-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino group and the tetrahydropyrimidinone core play crucial roles in binding to active sites, leading to inhibition or activation of specific pathways. This interaction can result in various biological effects, including antimicrobial activity through disruption of bacterial cell wall synthesis or anticancer activity by interfering with cell proliferation .
Comparación Con Compuestos Similares
4-Hydroxy-2-quinolones: These compounds share a similar heterocyclic structure and exhibit significant biological activities, including antimicrobial and anticancer properties.
Uniqueness: 4-Amino-1-(butan-2-yl)-1,2,5,6-tetrahydropyrimidin-2-one stands out due to its specific substitution pattern and the presence of both an amino group and a butan-2-yl substituent. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C8H15N3O |
|---|---|
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
1-butan-2-yl-4-imino-1,3-diazinan-2-one |
InChI |
InChI=1S/C8H15N3O/c1-3-6(2)11-5-4-7(9)10-8(11)12/h6H,3-5H2,1-2H3,(H2,9,10,12) |
Clave InChI |
PYZYLWWXHFRBDO-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)N1CCC(=N)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


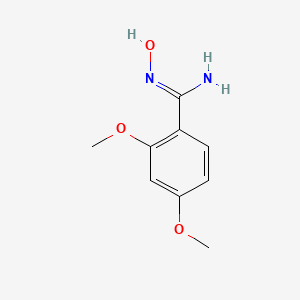

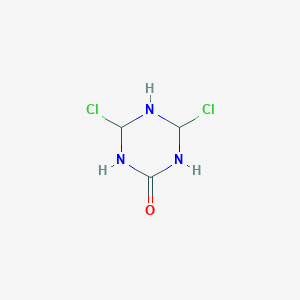
![3,3a-Dihydrothieno[2,3-d]imidazol-2-one](/img/structure/B12342816.png)

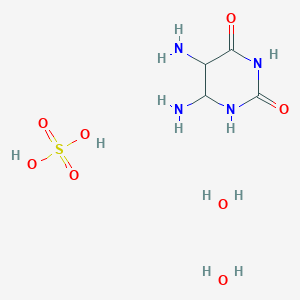



![1,7,7-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid;chloride](/img/structure/B12342852.png)

![methyl 1-methyl-4-oxo-3aH-pyrrolo[3,2-c]pyridine-7-carboxylate](/img/structure/B12342870.png)
